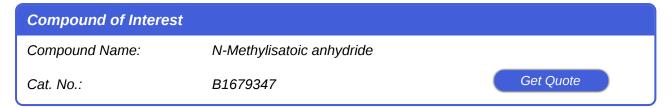


Application Notes and Protocols for SHAPE-MaP using N-Methylisatoic Anhydride (NMIA)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) is a powerful high-throughput technique used to probe RNA secondary structure at single-nucleotide resolution. The method relies on chemical probes that acylate the 2'-hydroxyl group of the ribose sugar in structurally flexible or single-stranded regions of an RNA molecule. The resulting adducts are then detected as mutations during reverse transcription, and the mutation frequency at each nucleotide position is proportional to its flexibility. This data provides crucial insights into the structural landscape of RNA molecules, which is essential for understanding their function, regulation, and for the development of RNA-targeted therapeutics. [1][2]

N-Methylisatoic anhydride (NMIA) is one of the pioneering reagents used in SHAPE experiments. While other reagents with different reactivity profiles have been developed, NMIA remains a valuable tool, particularly for in vitro studies and for comparative analyses with other SHAPE probes to detect non-canonical and tertiary interactions.[3][4] These application notes provide a detailed protocol for performing SHAPE-MaP experiments using NMIA, along with guidance on data analysis and interpretation for applications in basic research and drug discovery.

Principle of SHAPE-MaP



The SHAPE-MaP workflow involves three main stages:

- RNA Modification: The target RNA is treated with an electrophilic SHAPE reagent, such as NMIA. The reagent preferentially acylates the 2'-hydroxyl group of nucleotides in conformationally flexible regions. Highly structured regions, such as those involved in basepairing, are less accessible to the reagent and thus exhibit lower reactivity.
- Mutational Profiling (MaP): The modified RNA is then subjected to reverse transcription
 under conditions that promote the reverse transcriptase to misincorporate a nucleotide when
 it encounters a 2'-O-adduct. This "read-through" with mutation is a key feature of the MaP
 strategy, as it encodes the modification site as a mutation in the resulting complementary
 DNA (cDNA).[1]
- High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the
 resulting data is analyzed to identify the frequency of mutations at each nucleotide position.
 These mutation rates, referred to as SHAPE reactivities, are then used to infer the
 secondary structure of the RNA.

Quantitative Data in SHAPE-MaP Experiments

The quantitative nature of SHAPE-MaP allows for detailed comparisons of RNA structure under different conditions. The following tables provide examples of quantitative data that can be obtained from SHAPE-MaP experiments.

Comparison of SHAPE Reagents

The choice of SHAPE reagent can influence the outcome of the experiment due to differences in reactivity and stability. NMIA is a moderately reactive SHAPE probe, and its properties are often compared with other commonly used reagents like 1-methyl-7-nitroisatoic anhydride (1M7).



Reagent	Half-life (in aqueous solution)	Relative Reactivity (vs. NMIA)	Nucleotide Bias	Recommended Use
NMIA	~20 minutes	1x	Adenosine and Guanine react ~1.6-fold faster than Cytosine and Uridine[2]	In vitro studies, differential SHAPE analysis
1M7	~14-70 seconds	~20x	Minimal	General purpose, in vitro and in- cell studies

Table 1: Comparison of properties of NMIA and 1M7 SHAPE reagents.

Application in Drug Discovery: Small Molecule-RNA Interaction

SHAPE-MaP is a valuable tool for identifying the binding sites of small molecules on RNA and for determining their binding affinities. Changes in SHAPE reactivity upon the addition of a ligand can reveal regions of the RNA that undergo structural changes, indicating a binding event.

The following table illustrates hypothetical data from a differential SHAPE-MaP experiment to characterize the binding of a small molecule to a riboswitch.



Nucleotide Position	SHAPE Reactivity (- Ligand)	SHAPE Reactivity (+ Ligand)	ΔSHAPE (Difference)	Interpretation
25	0.85	0.12	-0.73	Protection upon binding
26	0.92	0.15	-0.77	Protection upon binding
45	0.21	0.75	+0.54	Conformational change
46	0.18	0.69	+0.51	Conformational change
Binding Affinity (Kd)	-	-	-	96 ± 7 nM[5]

Table 2: Example of quantitative data from a differential SHAPE-MaP experiment investigating the interaction between a small molecule and a riboswitch. A decrease in SHAPE reactivity (protection) suggests direct binding or stabilization of a structured conformation, while an increase can indicate a conformational change.[5]

Experimental Protocols

This section provides a detailed methodology for performing an in vitro SHAPE-MaP experiment using NMIA.

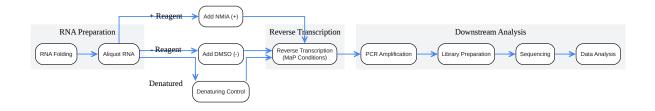
Materials

- RNA of interest
- N-Methylisatoic anhydride (NMIA)
- Dimethyl sulfoxide (DMSO)
- Folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)



- · Reverse transcription primers
- Reverse transcriptase (e.g., SuperScript III)
- dNTPs
- MaP buffer (containing MnCl2)
- PCR amplification reagents
- DNA sequencing library preparation kit
- Nuclease-free water

Experimental Workflow



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SHAPE-MaP Experimental Workflow

Step-by-Step Protocol

- 1. RNA Folding
- Prepare the RNA sample in nuclease-free water.
- Add folding buffer to the RNA sample to the desired final concentration.
- Heat the RNA mixture at 95°C for 2 minutes to denature any existing structures.



- · Cool the mixture on ice for 2 minutes.
- Incubate at 37°C for 20-30 minutes to allow the RNA to fold into its native conformation.
- 2. SHAPE Modification with NMIA
- Prepare a stock solution of NMIA in anhydrous DMSO (e.g., 100 mM). This should be prepared fresh before each experiment.
- Aliquot the folded RNA into three separate tubes for the experimental (+ reagent), negative control (- reagent), and denaturing control reactions.
- Experimental Reaction (+ Reagent): Add the NMIA solution to the folded RNA to a final concentration of 10 mM.[6]
- Negative Control (- Reagent): Add an equivalent volume of DMSO (without NMIA) to the folded RNA.
- Denaturing Control: This control is used to account for sequence-specific biases in the mutational profiling step. The RNA is modified with NMIA under denaturing conditions (e.g., in the presence of formamide at 95°C).
- Incubate all reactions at 37°C for 22 minutes.[7]
- Purify the RNA from each reaction using a suitable method, such as ethanol precipitation or a spin column, to remove the SHAPE reagent and other reaction components.
- 3. Reverse Transcription (Mutational Profiling)
- To each purified RNA sample, add the reverse transcription primer and anneal by heating to 65°C for 5 minutes and then placing on ice.
- Prepare the reverse transcription master mix containing MaP buffer (with MnCl2), dNTPs, and reverse transcriptase. The presence of manganese ions is crucial for inducing misincorporation at the sites of 2'-O-adducts.
- Add the master mix to each RNA-primer mixture.



- Perform reverse transcription according to the enzyme manufacturer's protocol, typically involving an incubation at 42-55°C for 1-2 hours.
- Degrade the RNA template using RNase H or alkaline hydrolysis.
- Purify the resulting cDNA.
- 4. Library Preparation and Sequencing
- Amplify the cDNA using PCR with primers that add the necessary adapters for highthroughput sequencing.
- Purify the PCR products.
- Prepare the sequencing library according to the instructions of the chosen sequencing platform (e.g., Illumina).
- Perform high-throughput sequencing.
- 5. Data Analysis
- Process the raw sequencing reads to remove adapter sequences and low-quality reads.
- Align the reads to the reference sequence of the target RNA.
- Calculate the mutation rate at each nucleotide position for the experimental, negative control, and denaturing control samples.
- Subtract the background mutation rates (from the negative and denaturing controls) from the experimental mutation rates to obtain the final SHAPE reactivities.
- Use the SHAPE reactivity profile to constrain RNA secondary structure prediction algorithms (e.g., RNAstructure) to generate a model of the RNA's secondary structure.

Applications in Drug Discovery

SHAPE-MaP is a versatile tool in the drug discovery pipeline for RNA-targeted therapeutics. Its applications include:



- Target Validation: Confirming the structure of a target RNA and identifying accessible regions for small molecule binding.
- Hit Identification: Screening compound libraries to identify molecules that induce structural changes in the target RNA.
- Lead Optimization: Characterizing the binding sites and mechanisms of action of lead compounds to guide medicinal chemistry efforts.
- Off-Target Effects: Assessing the impact of a small molecule on the structure of other RNAs
 to evaluate potential off-target effects.

By providing detailed structural information at the single-nucleotide level, SHAPE-MaP accelerates the development of novel drugs that function by modulating the structure and function of RNA.[8][9]

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